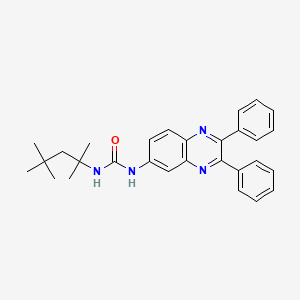

N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea

Vue d'ensemble

Description

Quinoxaline derivatives are an important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities and have been extensively studied for their chemical properties and synthesis methods.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves palladium-catalyzed C-N and C-C coupling reactions, providing a versatile approach to functionalize these compounds. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core were synthesized using such methods, demonstrating the adaptability of quinoxaline synthesis strategies (Thomas & Tyagi, 2010).

Molecular Structure Analysis

Quinoxaline derivatives exhibit varied molecular structures, with some showing strong fluorescent solvatochromism due to the donor-acceptor nature of the π-electron-deficient aromatic core and π-electron-rich terminal groups. This highlights the complex interplay between structure and electronic properties in quinoxaline compounds (Hirayama et al., 2005).

Chemical Reactions and Properties

Quinoxaline derivatives engage in a range of chemical reactions, including annulation processes that form N-aryl-N′-pyridyl ureas leading to fused heterocycles. These reactions, which do not require metal catalysts, underline the reactive versatility of quinoxaline cores (Baykova et al., 2023).

Physical Properties Analysis

The physical properties of quinoxaline derivatives, such as solvatochromic behavior and fluorescence, are significantly influenced by their molecular structure. The presence of diphenylamino groups, for example, can enhance thermal stability and glass transition temperatures, indicating the impact of substituents on the physical characteristics of these compounds (Hirayama et al., 2005).

Applications De Recherche Scientifique

Crystal Structure Analysis

Research on compounds structurally related to N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea, such as 3,3′-Bis(quinolin-8-yl)-1,1′-[4,4′-methylenebis(4,1-phenylene)]diurea, reveals insights into their crystal structures, which could have implications for materials science and engineering. The crystal structures are stabilized by intramolecular hydrogen bonding, indicating potential applications in designing molecular materials with specific properties (Pramanik et al., 2011).

Corrosion Inhibition

Quinoxalines have been studied for their potential as corrosion inhibitors, suggesting applications for N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea in protecting metals against corrosion. Theoretical studies on quinoxalines show their efficiency in inhibiting copper corrosion in nitric acid, pointing towards industrial applications in metal preservation (Zarrouk et al., 2014).

Nonlinear Optical Research

Quinoline and its derivatives, including compounds related to N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea, are of interest in nonlinear optical (NLO) research due to their promising properties. Studies have shown that these compounds can exhibit significant NLO responses, making them candidates for technology-related applications (Khalid et al., 2019).

Enzyme Inhibition

Urease inhibitors, including urea derivatives, are explored for their potential as drugs against gastric and urinary tract infections caused by enzyme-catalyzed reactions. This research suggests the potential therapeutic applications of N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea and related compounds in medical treatments (Kosikowska & Berlicki, 2011).

Fluorescence Chemosensing

Compounds structurally related to N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea have been developed as chemosensors for ions like fluoride, based on proton transfer mechanisms. These findings highlight potential applications in environmental monitoring and analytical chemistry (Jia et al., 2009).

Somatic Embryogenesis in Citrus

Diphenylurea derivatives, which are chemically related to N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea, have been shown to induce somatic embryogenesis in Citrus species, suggesting applications in agriculture and horticulture (Carra et al., 2006).

Sulfate Binding

The study of quinolinyl-functionalised tripodal tris-urea receptors, related to N-(2,3-diphenyl-6-quinoxalinyl)-N'-(1,1,3,3-tetramethylbutyl)urea, reveals their capacity for sulfate binding, indicating potential uses in environmental and analytical chemistry to detect and remove sulfate ions from solutions (Hao et al., 2012).

Propriétés

IUPAC Name |

1-(2,3-diphenylquinoxalin-6-yl)-3-(2,4,4-trimethylpentan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O/c1-28(2,3)19-29(4,5)33-27(34)30-22-16-17-23-24(18-22)32-26(21-14-10-7-11-15-21)25(31-23)20-12-8-6-9-13-20/h6-18H,19H2,1-5H3,(H2,30,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJWTYGRTMMSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Diphenylquinoxalin-6-yl)-3-(2,4,4-trimethylpentan-2-yl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxyphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579714.png)

![N-[2-(4-morpholinyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4579721.png)

![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B4579724.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4579731.png)

![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4579760.png)

![N-allyl-4-[(2-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B4579776.png)

![7-(4-{[(4-chlorophenyl)amino]carbonothioyl}-1-piperazinyl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid](/img/structure/B4579784.png)

![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)

![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)

![1-[(4-fluorophenoxy)acetyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4579824.png)

![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)